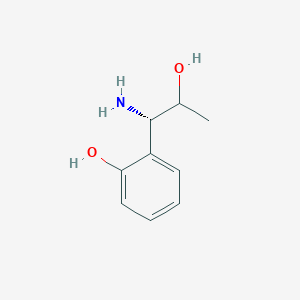

2-((1S)-1-Amino-2-hydroxypropyl)phenol

説明

2-((1S)-1-Amino-2-hydroxypropyl)phenol is a chiral amino alcohol derivative featuring a phenol group, a hydroxyl-substituted propyl chain, and a primary amine in the (1S)-stereochemical configuration.

特性

分子式 |

C9H13NO2 |

|---|---|

分子量 |

167.20 g/mol |

IUPAC名 |

2-[(1S)-1-amino-2-hydroxypropyl]phenol |

InChI |

InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3/t6?,9-/m1/s1 |

InChIキー |

JXKFVSLCCUBGIK-IOJJLOCKSA-N |

異性体SMILES |

CC([C@H](C1=CC=CC=C1O)N)O |

正規SMILES |

CC(C(C1=CC=CC=C1O)N)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S)-1-Amino-2-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, allowing for the smooth transformation of arylboronic acids into substituted phenols without the need for chromatographic purification.

Another method involves the nucleophilic aromatic substitution of aryl halides, where the aromatic ring is activated by electron-withdrawing groups, making it susceptible to nucleophilic attack . This method can be used to introduce the amino and hydroxyl groups onto the phenol ring.

Industrial Production Methods

Industrial production of 2-((1S)-1-Amino-2-hydroxypropyl)phenol typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and efficiency. The use of green chemistry principles, such as the ipso-hydroxylation of arylboronic acids, is preferred to minimize environmental impact and reduce the use of hazardous reagents .

化学反応の分析

Types of Reactions

2-((1S)-1-Amino-2-hydroxypropyl)phenol undergoes various chemical reactions, including:

Reduction: Reduction of quinones back to hydroquinones is also possible, often using reagents like sodium borohydride.

Common Reagents and Conditions

Reduction: Sodium borohydride (NaBH4) is a typical reducing agent used to convert quinones to hydroquinones.

Substitution: Dilute nitric acid (HNO3) for nitration and bromine water for bromination are commonly used reagents.

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: 2-nitrophenol, 4-nitrophenol, and 2,4,6-tribromophenol

科学的研究の応用

2-((1S)-1-Amino-2-hydroxypropyl)phenol has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-((1S)-1-Amino-2-hydroxypropyl)phenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound acts as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2-((1S)-1-Amino-2-hydroxypropyl)phenol with key analogs based on synthesis methods, structural features, and applications.

Functional Group Variations

Compound C : (1S)-(-)-Camphanic acid amide

- Structure: Contains a camphor-derived amide instead of a phenol.

- Comparison: The amide group in Compound C offers hydrolytic stability, whereas the phenol in the target compound may confer antioxidant or chelating properties.

Compound D: (1S,2R)-(+)-Norephedrine

- Structure : A β-hydroxyamphetamine with a phenyl group and secondary alcohol.

- Comparison: Norephedrine’s stimulant activity contrasts with the undefined bioactivity of 2-((1S)-1-Amino-2-hydroxypropyl)phenol, highlighting the role of stereochemistry and substituents in pharmacological profiles.

Q & A

What are the common synthetic routes for 2-((1S)-1-Amino-2-hydroxypropyl)phenol, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis of chiral amino alcohols like 2-((1S)-1-Amino-2-hydroxypropyl)phenol often involves asymmetric reduction of ketones or reductive amination of aldehydes. For example, stereoselective synthesis of similar compounds (e.g., (2S)-2-amino-3-phenyl-1-propanol) employs catalytic hydrogenation with chiral catalysts or enzymatic resolution . Optimization includes adjusting reaction temperature (e.g., 0–25°C for enantiomeric purity), solvent polarity (e.g., ethanol/water mixtures), and catalyst loading (e.g., 1–5 mol% Pd/C). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical to minimize byproducts.

What spectroscopic techniques are most effective for characterizing the stereochemistry of 2-((1S)-1-Amino-2-hydroxypropyl)phenol?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR can confirm stereochemistry through coupling constants (e.g., J values for vicinal protons) and NOESY correlations to verify spatial proximity of functional groups .

- X-ray Crystallography: Resolves absolute configuration, as demonstrated for structurally related compounds like 2-(1H-indol-2-yl)phenol derivatives .

- Circular Dichroism (CD): Detects optical activity in chiral centers, particularly useful for distinguishing enantiomers .

How should researchers handle and store 2-((1S)-1-Amino-2-hydroxypropyl)phenol to ensure safety and stability?

Level: Basic

Methodological Answer:

- Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .

- Storage: Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent oxidation. Desiccate to avoid hygroscopic degradation .

- Stability Testing: Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC analysis to assess degradation products .

What are the implications of stereochemical purity on the biological activity of 2-((1S)-1-Amino-2-hydroxypropyl)phenol?

Level: Advanced

Methodological Answer:

Enantiomeric impurities (e.g., 1R vs. 1S configuration) can drastically alter biological interactions. For example, analogs like 4-[(1S,2R)-1-hydroxy-2-{[2-(4-hydroxyphenyl)ethyl]amino}propyl]phenol show stereospecific binding to adrenergic receptors, where the wrong enantiomer may antagonize intended activity . Researchers must:

- Use chiral HPLC or SFC (supercritical fluid chromatography) to confirm ≥99% enantiomeric excess.

- Validate activity through assays comparing racemic mixtures vs. pure enantiomers.

How can contradictions in pharmacological data for 2-((1S)-1-Amino-2-hydroxypropyl)phenol be systematically addressed?

Level: Advanced

Methodological Answer:

Contradictions often arise from:

- Purity Variability: Impurities (e.g., residual solvents, diastereomers) can skew results. Use mass spectrometry and elemental analysis to verify compound identity and purity .

- Assay Conditions: Differences in buffer pH, temperature, or cell lines may affect outcomes. Standardize protocols (e.g., fixed 37°C incubation for enzyme assays) .

- Data Normalization: Apply rigorous statistical methods (e.g., ANOVA with post-hoc tests) to account for batch effects .

What computational methods are recommended for studying the interaction mechanisms of 2-((1S)-1-Amino-2-hydroxypropyl)phenol with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding modes to receptors (e.g., β2-adrenergic receptors). Validate with mutagenesis studies on key residues .

- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

How can researchers mitigate oxidative degradation during long-term studies of 2-((1S)-1-Amino-2-hydroxypropyl)phenol?

Level: Advanced

Methodological Answer:

- Antioxidant Additives: Include 0.1% w/v ascorbic acid or butylated hydroxytoluene (BHT) in formulations .

- Oxygen-Free Environment: Store solutions in amber vials with nitrogen headspace.

- Stability-Indicating Assays: Use UPLC-MS to detect degradation products (e.g., quinone derivatives) and adjust storage conditions accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。